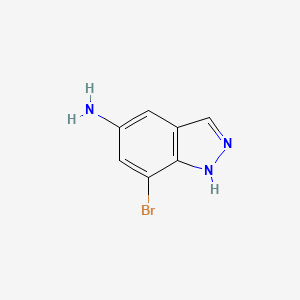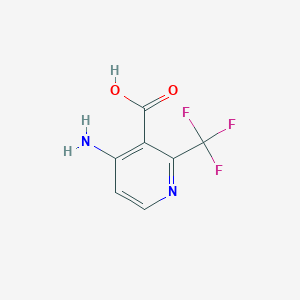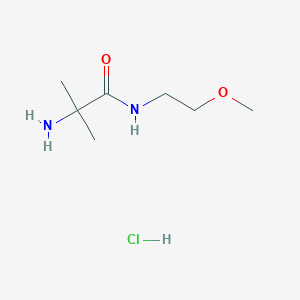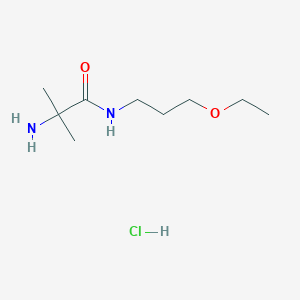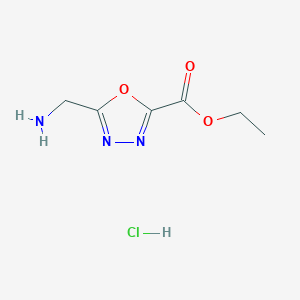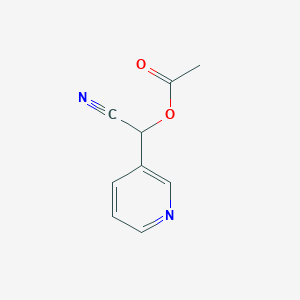
Cyano(pyridin-3-yl)methyl acetate
Vue d'ensemble
Description
Cyano(pyridin-3-yl)methyl acetate is an organic compound that features a cyano group, a pyridine ring, and an acetate ester. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the cyano group and the pyridine ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
Cyano(pyridin-3-yl)methyl acetate is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, the reaction of N-methyl and/or N-phenyl cyano acetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate gave the corresponding 1-methyl and 1-phenyl-pyridines derivatives .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which are involved in a wide range of biochemical processes.
Result of Action
It’s known that many derivatives of cyanoacetamide have drawn the attention of biochemists due to their diverse biological activities .
Action Environment
It’s known that the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions . These conditions could potentially influence the compound’s action.
Analyse Biochimique
Biochemical Properties
Cyano(pyridin-3-yl)methyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and proliferation rates
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced wound healing and reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues . These interactions highlight the importance of this compound in modulating metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution . The localization and accumulation of this compound within different cellular compartments are critical for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to other organelles, such as the nucleus or endoplasmic reticulum, further modulating its biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyano(pyridin-3-yl)methyl acetate typically involves the reaction of pyridin-3-ylmethanol with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an ester linkage between the hydroxyl group of pyridin-3-ylmethanol and the carboxyl group of cyanoacetic acid.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent-free methods or the use of green solvents can be employed to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or nitriles.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for ester exchange reactions.
Major Products Formed:
Oxidation: Pyridin-3-ylacetic acid or pyridin-3-ylacetonitrile.
Reduction: Pyridin-3-ylmethylamine.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Cyano(pyridin-3-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive molecules.
Medicine: Explored for its role in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
- Cyano(pyridin-2-yl)methyl acetate
- Cyano(pyridin-4-yl)methyl acetate
- Cyano(phenyl)methyl acetate
Comparison: Cyano(pyridin-3-yl)methyl acetate is unique due to the position of the cyano group on the pyridine ring, which can influence its reactivity and binding properties. Compared to Cyano(pyridin-2-yl)methyl acetate and Cyano(pyridin-4-yl)methyl acetate, the 3-position offers distinct steric and electronic effects that can be advantageous in certain synthetic or biological applications. Cyano(phenyl)methyl acetate lacks the nitrogen atom in the ring, which can affect its overall chemical behavior and interactions with biological targets.
Propriétés
IUPAC Name |
[cyano(pyridin-3-yl)methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7(12)13-9(5-10)8-3-2-4-11-6-8/h2-4,6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDAZKUSHBEHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


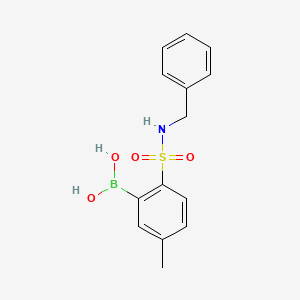

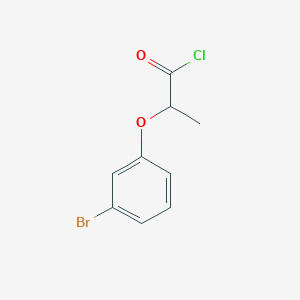
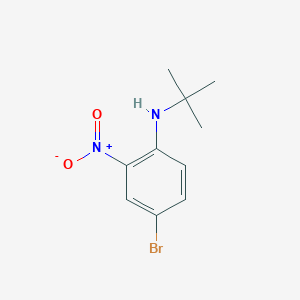
![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)
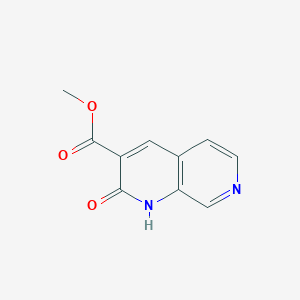
![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)
